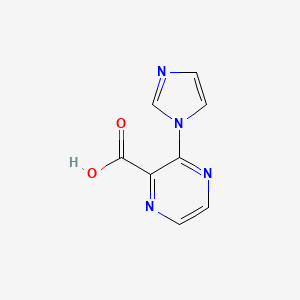

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid

描述

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid demonstrates a sophisticated arrangement of heterocyclic rings connected through nitrogen-carbon bonds. The compound features a pyrazine ring system substituted at the 3-position with an imidazole moiety and bearing a carboxylic acid functional group at the 2-position. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-imidazol-1-ylpyrazine-2-carboxylic acid, reflecting the connectivity pattern between the heterocyclic components.

The molecular formula C₈H₆N₄O₂ indicates a compact structure containing eight carbon atoms, six hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This arrangement provides a molecular weight of 190.16 grams per mole, representing a relatively small but structurally complex organic molecule. The Chemical Abstracts Service registry number 717848-23-2 serves as the unique identifier for this specific compound in chemical databases.

The connectivity pattern can be described through the Simplified Molecular Input Line Entry System notation: C1=CN=C(C(=N1)C(=O)O)N2C=CN=C2. This representation clearly shows the imidazole ring attachment to the pyrazine system through the nitrogen atom at position 1 of the imidazole ring. The International Chemical Identifier string InChI=1S/C8H6N4O2/c13-8(14)6-7(11-2-1-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) provides a standardized description of the molecular structure.

属性

IUPAC Name |

3-imidazol-1-ylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-7(11-2-1-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPWLCYSHYRTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650364 | |

| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717848-23-2 | |

| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Nucleophilic Substitution on Pyrazine-2-carboxylic Acid Derivatives

A common approach involves starting from pyrazine-2-carboxylic acid or its derivatives, which are commercially available or synthesized via oxidation of pyrazine precursors. The imidazole moiety is introduced by nucleophilic substitution at the 3-position of the pyrazine ring, which is activated by the electron-withdrawing carboxylic acid group.

Reaction Conditions: The nucleophilic substitution typically requires heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the displacement of a suitable leaving group (e.g., halogen) on the pyrazine ring by the imidazole nitrogen.

Example: Starting from 3-chloropyrazine-2-carboxylic acid, imidazole is reacted under reflux conditions to substitute the chlorine atom with the imidazole ring, yielding 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid.

Use of Pyrazine-2,3-dicarboxylic Acid Intermediates and Amide Formation Strategies

Research literature describes the use of pyrazine-2,3-dicarboxylic acid as a key intermediate, which can be converted into acid chlorides or anhydrides to facilitate further functionalization.

Acid Chloride Formation: Treatment of pyrazine-2,3-dicarboxylic acid with thionyl chloride (SOCl2) in the presence of catalytic DMF converts the acid groups into acid chlorides, which are highly reactive intermediates for amide bond formation.

Amide Bond Formation: The acid chlorides can be reacted with imidazole or imidazole derivatives to form amide linkages, effectively attaching the imidazole ring to the pyrazine core.

Selective Mono-substitution: By controlling stoichiometry and reaction conditions, selective mono-substitution at the 3-position can be achieved, leaving the 2-position as a carboxylic acid.

Purification: The resulting products are often purified by crystallization or silica gel chromatography.

Suzuki Coupling and Palladium-Catalyzed Cross-Coupling Reactions

For more complex derivatives, palladium-catalyzed Suzuki cross-coupling reactions have been employed to attach heterocyclic rings such as imidazole to pyrazine derivatives.

Procedure: A bromo-substituted pyrazine-2-carboxylic acid derivative is coupled with an imidazole boronic acid or related organoboron compound under palladium catalysis.

Yields: These reactions typically provide moderate to good yields (60–80%) and allow for the introduction of various substituted imidazole rings.

Advantages: This method offers high regioselectivity and functional group tolerance, enabling the synthesis of diverse analogs.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazine-2,3-dicarboxylic acid | SOCl2, catalytic DMF, reflux in toluene | Pyrazine-2,3-dicarbonyl dichloride | ~92 | Formation of acid chloride intermediate |

| 2 | Pyrazine-2,3-dicarbonyl dichloride | Imidazole, controlled stoichiometry, room temp | This compound (mono-substituted) | 60–80 | Amide bond formation, selective substitution |

| 3 | Bromo-pyrazine-2-carboxylic acid | Pd catalyst, imidazole boronic acid, base, solvent | This compound | 60–75 | Suzuki coupling for heterocycle attachment |

Detailed Research Findings and Notes

The acid chloride intermediate is highly reactive and can be hydrolyzed back to the acid if water is added; thus, anhydrous conditions are critical during amide formation steps.

Phenol substitution instead of water during hydrolysis can modulate reactivity, allowing for selective introduction of different amines or heterocycles.

The reactivity of amines is crucial: primary benzyl amines tend to be too reactive for selective substitution, whereas anilines allow better control.

The imidazole ring can be introduced either by direct nucleophilic substitution or via amide bond formation depending on the starting materials and desired substitution pattern.

Purification methods include vacuum filtration for insoluble intermediates and silica gel chromatography for final products.

The synthetic routes are adaptable for the preparation of analogs with various substitutions on the imidazole or pyrazine rings, enabling exploration of structure-activity relationships in pharmaceutical research.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 3-halopyrazine-2-carboxylic acid | Imidazole, heat, polar aprotic solvent | N-arylation | Simple, direct | Requires halogenated precursor, possible side reactions |

| Acid chloride intermediate | Pyrazine-2,3-dicarboxylic acid | SOCl2, DMF, imidazole | Amide bond formation | High yield, selective | Sensitive to moisture, multi-step |

| Suzuki coupling | Bromo-pyrazine-2-carboxylic acid | Pd catalyst, imidazole boronic acid | Cross-coupling | Versatile, regioselective | Requires palladium catalyst, moderate yield |

化学反应分析

Types of Reactions: 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学研究应用

Antiviral Applications

Recent studies have highlighted the antiviral potential of compounds related to 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid, particularly against flaviviruses such as Dengue virus (DENV) and Yellow fever virus (YFV).

- Mechanism of Action : The compound acts as an inhibitor of viral replication by interfering with the viral life cycle, primarily through the inhibition of specific viral enzymes or proteins essential for replication.

- Efficacy : In vitro studies have shown that derivatives of this compound exhibit micromolar inhibitory concentrations against DENV and YFV. For instance, certain analogs demonstrated an effective concentration (EC50) of 0.93 μM against DENV, indicating strong antiviral activity .

Anticancer Properties

The compound also shows promise in cancer research, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Targeting CDKs : Research indicates that this compound derivatives can inhibit CDK5 and CDK2, enzymes linked to various cancers. Inhibition of these kinases can lead to reduced cell proliferation in cancerous tissues .

- Preclinical Studies : Compounds derived from this scaffold have been tested in preclinical models for their ability to reduce tumor growth and enhance apoptosis in cancer cells. The results suggest a potential pathway for developing new cancer therapies targeting abnormal cell growth .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a variety of pathogens.

- Broad-spectrum Activity : Studies have reported moderate inhibitory effects against human pathogenic microorganisms, suggesting that derivatives of this compound could serve as leads for developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy.

| Structural Modification | Biological Activity | EC50 (μM) |

|---|---|---|

| Para-substituted analogs | Increased anti-DENV potency | 0.93 |

| Imidazole vs. Pyrazine core | Variability in antiviral activity | 40.70 (DENV) |

| Bis-amide arrangement | Metal-chelation properties | - |

This table summarizes key findings regarding how modifications to the core structure impact biological activity, particularly focusing on antiviral potency.

作用机制

The mechanism of action of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The pyrazine ring can participate in electron transfer reactions, affecting redox states and signaling pathways .

相似化合物的比较

Comparison with Structural Analogs

Pyrazine-2-carboxylic Acid Derivatives

Pyrazine-2,3-dicarboxamides (18a, 18b)

- Structure : Pyrazine-2-carboxylic acid derivatives with carboxamide substituents at position 3 (e.g., 18a: 3-((4-fluorophenyl)carbamoyl)pyrazine-2-carboxylic acid; 18b: 3-(p-tolylcarbamoyl)pyrazine-2-carboxylic acid).

- Physicochemical Properties :

3-(Piperidin-1-yl)pyrazine-2-carboxylic Acid

- Structure : Substitution of imidazole with a piperidine ring (CAS: 342425-61-0).

- Bioavailability: The basic piperidine nitrogen could improve solubility at physiological pH compared to the neutral imidazole .

Imidazole-Substituted Carboxylic Acids

1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

- Structure : Features a pyridine ring instead of pyrazine, with a propylimidazole side chain (CAS: 1280711-49-0).

- Molecular Weight : 247.25 g/mol , higher than the target compound due to the additional propyl group.

Imidazo[1,2-a]pyrimidine-2-carboxylic Acid

- Structure : Fusion of imidazole and pyrimidine rings (CAS: 64951-10-6).

- Comparison :

Heterocyclic Carboxylic Acids with Alternative Substitutions

3-(1H-Pyrrol-1-yl)benzoic Acid

- Key Differences: Electron Density: Pyrrole’s electron-rich nature contrasts with pyrazine’s electron-deficient aromatic system, altering reactivity in electrophilic substitutions.

3-Isoxazolecarboxylic Acid Derivatives

- Example : 4-(1H-Imidazol-1-ylmethyl)-5-methyl-3-isoxazolecarboxylic acid hydrochloride.

- Structural Features : The isoxazole ring introduces an oxygen atom, increasing hydrophilicity and hydrogen-bonding capacity.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | 717848-23-2 | C₈H₆N₄O₂ | 190.16 | Imidazole, pyrazine, COOH |

| 3-((4-Fluorophenyl)carbamoyl)pyrazine-2-carboxylic acid (18a) | - | C₁₂H₈FN₃O₃ | 261.21 | Pyrazine, COOH, 4-fluorophenyl |

| 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid | 342425-61-0 | C₁₀H₁₃N₃O₂ | 207.23 | Piperidine, pyrazine, COOH |

| 1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 1280711-49-0 | C₁₂H₁₃N₃O₃ | 247.25 | Pyridine, propylimidazole, COOH |

生物活性

3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid (3-IPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-IPCA features both an imidazole and a pyrazine ring in its structure, contributing to its unique chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 226.62 g/mol. The compound can undergo various chemical transformations, including oxidation and reduction, which can enhance its biological properties.

Antimicrobial Activity

Research indicates that 3-IPCA exhibits moderate antibacterial activity against several Gram-positive bacteria. A study published in "Molecules" reported that 3-IPCA and its derivatives showed significant inhibitory effects against strains such as Staphylococcus aureus and Bacillus subtilis, suggesting potential for development as antimicrobial agents . The mechanism of action involves interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Activity

3-IPCA has also been studied for its anticancer properties. A notable study in "Bioorganic & Medicinal Chemistry Letters" explored its role as an inhibitor of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. The compound exhibited moderate inhibitory activity against BTK, indicating potential for further development as a therapeutic agent in cancer treatment. The IC50 value for this inhibition was found to be within a promising range, warranting further investigation into analogues with enhanced potency.

The biological activity of 3-IPCA can be attributed to its ability to interact with specific molecular targets within cells. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes involved in various biochemical pathways. Additionally, the pyrazine ring may participate in π-π stacking interactions, influencing binding affinity to biological macromolecules . These interactions can modulate enzymatic activities or receptor functions, leading to observed therapeutic effects.

Research Findings and Case Studies

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid?

The compound is typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and imidazole-containing moieties. For instance, carbodiimide-mediated amide bond formation (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in pyridine at room temperature is a standard approach . Optimization of reaction conditions, such as solvent choice and temperature, is critical to minimize side reactions like hydrolysis of the imidazole ring.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Key techniques include:

- FT-IR : To confirm carboxylic acid (–COOH) and imidazole (C–N stretching) functional groups.

- NMR : H and C NMR for verifying proton environments (e.g., pyrazine ring protons at δ 8.5–9.0 ppm) and carbon connectivity .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Q. What are the typical intermediates in the synthesis of this compound?

Common intermediates include pyrazine-2-carboxylic acid derivatives (e.g., acyl chlorides or esters) and halogenated imidazoles. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide-activated pyrazine-2-carboxylic acid reacts with imidazole derivatives under mild conditions .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and X-ray crystallography results be resolved?

Structural inconsistencies often arise from dynamic processes (e.g., tautomerism in the imidazole ring) or solvent inclusion in crystals. Combining density functional theory (DFT) calculations with experimental data (e.g., from SHELXL refinements) helps reconcile differences. For hygroscopic crystals, low-temperature data collection (100 K) improves resolution .

Q. What strategies optimize enzymatic synthesis to minimize by-products?

Enzymatic approaches, such as amidase-mediated hydrazide formation under solvent-free conditions, reduce side reactions. Response surface methodology (RSM) can optimize parameters like pH, temperature, and enzyme-substrate ratio. Fed-batch biotransformation enhances yield and molar conversion .

Q. How does computational modeling elucidate the compound’s reactivity with electrophiles?

DFT studies reveal nucleophilic sites (e.g., the pyrazine N-atom and imidazole C2 position). Molecular dynamics (MD) simulations predict solvation effects and transition states for reactions like electrophilic substitution. Frontier molecular orbital (FMO) analysis identifies electron-rich regions .

Q. What challenges arise in crystallographic studies due to hygroscopicity?

Hygroscopic crystals degrade rapidly, complicating data collection. Solutions include:

Q. How can immunological detection methods improve specificity for derivatives of this compound?

Antibody-based assays targeting pyrazine-2-carboxylic acid (a hydrolysis product) can be adapted. Cross-reactivity with structurally similar metabolites (e.g., pyrazinamide) is minimized by optimizing antibody affinity through phage display libraries .

Q. What mechanistic insights explain its role in coordination chemistry as a ligand?

The compound acts as a polydentate ligand via pyrazine N-atoms and carboxylic acid groups. In MOFs, it forms 2D networks with transition metals (e.g., Zn²⁺), as evidenced by single-crystal XRD. Terahertz spectroscopy can probe metal-ligand vibrational modes .

Q. How to address false negatives in analytical detection methods?

False negatives in techniques like HPLC or immunoassays may stem from matrix effects or degradation. Internal standards (e.g., deuterated analogs) and tandem MS (LC-MS/MS) improve quantification accuracy. Solid-phase extraction (SPE) pre-concentration enhances sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。